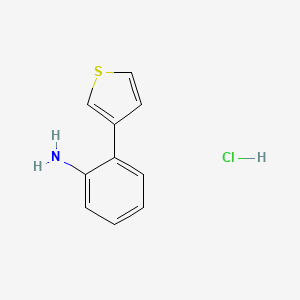

![molecular formula C20H34O2P2 B6342987 (2S,3R)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee) CAS No. 1215081-28-9](/img/structure/B6342987.png)

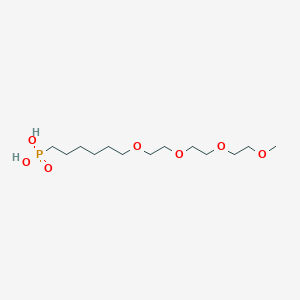

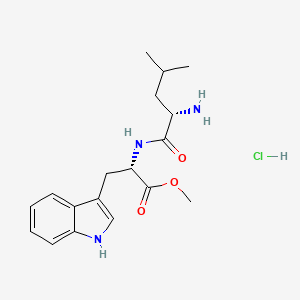

(2S,3R)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a tert-butyl group and a di-tert-butylphosphino group. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . It’s used in various chemical transformations and has relevance in biosynthetic and biodegradation pathways .

Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern, which is used in various chemical transformations . The di-tert-butylphosphino group might also participate in various reactions, but specific reactions would depend on the overall structure of the compound and the conditions used.科学的研究の応用

Asymmetric Hydrogenation Ligands : This compound has been utilized in the development of chiral 2-phosphino-2,3-dihydrobenzo[d][1,3]oxaphosphole ligands for rhodium-catalyzed asymmetric hydrogenation. Such applications have resulted in excellent enantioselectivities and reactivities (Tang et al., 2010).

Antineoplastic Properties : Research into the modification of the oxazole ring in this compound series has led to the development of potential anticancer agents. These modifications have been effective in identifying antitumor candidates (Barghash et al., 2014).

Synthesis of Phosphorus Compounds : The compound has been explored in the synthesis of branched-chain tetrafuranosides with phosphorus in the anomeric position. Such synthesis pathways contribute to the broader understanding of phosphorus chemistry (Wróblewski, 1986).

Study of Oxyphosphoranes : Investigations into the synthesis of oxathiaphospholenes and aminooxyphosphoranes using cyclic oxyphosphoranes have been conducted. This research enhances the understanding of phosphorus heterocycles (Abdou et al., 2005).

Nucleophilic Substitution Studies : The compound has been used to study free-radical and nucleophilic substitution in cyclic ketals, contributing to the knowledge of organic reaction mechanisms (Rardon & Macomber, 1990).

Catalysis in Asymmetric Hydrogenation : Its use in preparing rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes has shown significant promise in catalysis and pharmaceutical ingredient synthesis (Imamoto et al., 2012).

将来の方向性

作用機序

Target of Action

The primary targets of (2S,3R)-MeO-POP are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

It is believed that the compound interacts with its targets in a specific manner that leads to changes in cellular processes .

Biochemical Pathways

It is likely that the compound affects multiple pathways, leading to downstream effects that contribute to its overall action .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

It is likely that the compound exerts its effects by modulating the activity of its targets, leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of (2S,3R)-MeO-POP can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific characteristics of the biological system in which the compound is acting .

特性

IUPAC Name |

ditert-butyl-[(2S,3R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]phosphane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2P2/c1-18(2,3)23-16-14(21-10)12-11-13-15(16)22-17(23)24(19(4,5)6)20(7,8)9/h11-13,17H,1-10H3/t17-,23-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFJPHDISOPBSZ-UZUQRXQVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)P(C(C)(C)C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[P@]1[C@@H](OC2=C1C(=CC=C2)OC)P(C(C)(C)C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

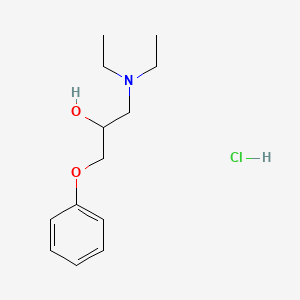

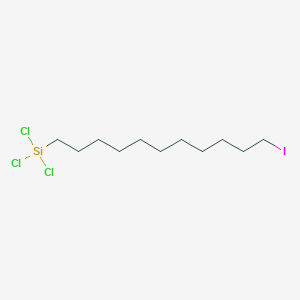

![6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid](/img/structure/B6342920.png)

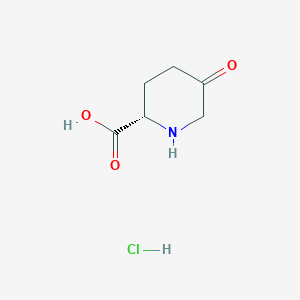

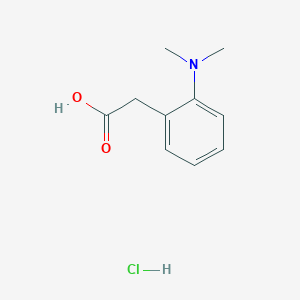

![Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B6342971.png)